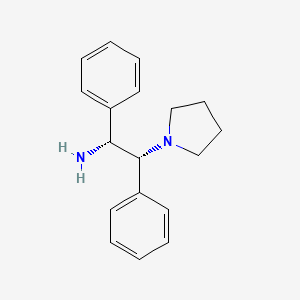

(1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine

CAS No.:

Cat. No.: VC13706398

Molecular Formula: C18H22N2

Molecular Weight: 266.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22N2 |

|---|---|

| Molecular Weight | 266.4 g/mol |

| IUPAC Name | (1R,2R)-1,2-diphenyl-2-pyrrolidin-1-ylethanamine |

| Standard InChI | InChI=1S/C18H22N2/c19-17(15-9-3-1-4-10-15)18(20-13-7-8-14-20)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14,19H2/t17-,18-/m1/s1 |

| Standard InChI Key | LWMFIMXQOJYJRC-QZTJIDSGSA-N |

| Isomeric SMILES | C1CCN(C1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N |

| SMILES | C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N |

| Canonical SMILES | C1CCN(C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The molecular formula of (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine is C₁₈H₂₂N₂, with a molar mass of 266.4 g/mol. Its IUPAC name, (1R,2R)-1,2-diphenyl-2-pyrrolidin-1-ylethanamine, reflects the presence of two phenyl rings at the C1 and C2 positions and a pyrrolidine group attached to C2. The stereochemistry at both chiral centers (C1 and C2) is critical to its three-dimensional conformation, as evidenced by its isomeric SMILES:

C1CCN(C1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂ |

| Molecular Weight | 266.4 g/mol |

| InChI Key | LWMFIMXQOJYJRC-QZTJIDSGSA-N |

| PubChem CID | 28791817 |

| Stereochemistry | (1R,2R) configuration |

The crystal structure of related compounds, such as α-D2PV hydrochloride, reveals π–π interactions between phenyl rings and hydrogen-bonding networks mediated by counterions . Although direct crystallographic data for (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine remains limited, its structural analogs exhibit monoclinic crystal systems with space group P2₁ and unit cell parameters comparable to those observed in cathinone derivatives .

Synthesis and Production

Table 2: Comparative Synthetic Cathinone Data

| Compound | Synthetic Method | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| α-D2PV Hydrochloride | Mannich reaction | 68 | >95% |

| MDPV | Reductive amination | 72 | 98% |

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains understudied, but its hydrochloride salt form (if applicable) would likely exhibit enhanced aqueous solubility due to ionic character. Polar aprotic solvents such as dimethyl sulfoxide (DMSO) are probable candidates for dissolution in laboratory settings. Stability studies indicate that pyrrolidine-containing amines are susceptible to oxidative degradation under ambient conditions, necessitating storage in inert atmospheres .

Analytical Profiling

Spectroscopic Characterization

Gas chromatography–mass spectrometry (GC–MS) of structurally related cathinones reveals characteristic fragmentation patterns, including:

Table 3: Key MS Fragments of α-D2PV

| m/z | Fragment Ion |

|---|---|

| 160 | C₁₁H₁₄N⁺ |

| 105 | C₇H₅O⁺ |

| 77 | C₆H₅⁺ |

X-ray diffraction (XRD) analyses of similar compounds confirm the prevalence of hydrogen-bonding networks and π–π stacking interactions, which stabilize crystal lattices .

Pharmacological and Toxicological Profile

Mechanistic Insights

As a cathinone analog, (1R,2R)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethan-1-amine may act as a monoamine reuptake inhibitor, similar to MDPV or α-PVP. In vitro studies suggest affinity for dopamine and norepinephrine transporters, though specific binding assays for this compound are lacking .

Toxicity Risks

Pyrrolidine substituents are associated with heightened neurotoxicity due to metabolic generation of reactive oxygen species (ROS). Acute exposure may induce tachycardia, hypertension, and serotonin syndrome .

Applications in Research

Neuroscience Studies

The compound’s potential as a dopamine transporter ligand makes it a candidate for neuropharmacological research, particularly in addiction models. Chirality-specific effects on receptor binding could elucidate structure–activity relationships in stimulant design .

Materials Science

Nonlinear optical properties arising from its aromatic systems and chiral centers warrant exploration in photonic materials .

Challenges and Future Directions

Key challenges include:

-

Stereochemical Purity: Ensuring enantiomeric excess during synthesis.

-

Detection: Developing rapid LC-MS/MS protocols for forensic identification.

-

Safety: Mitigating occupational exposure risks in laboratory settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume